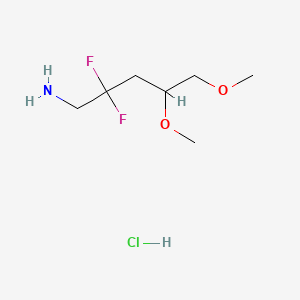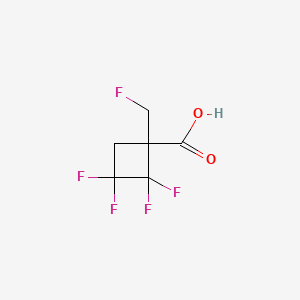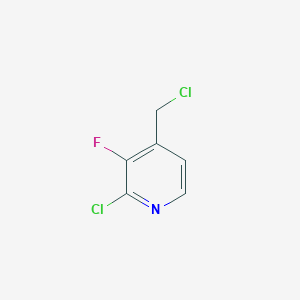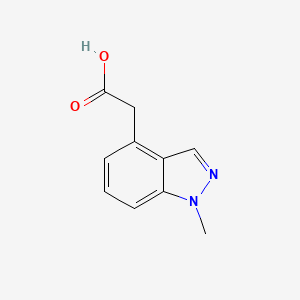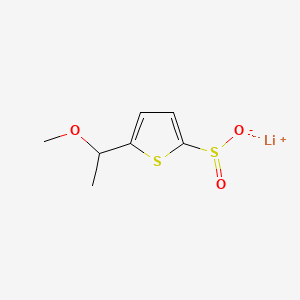![molecular formula C7H11BrO3S B13467575 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its saturated structure and the presence of both bromomethyl and methanesulfonyl functional groups. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigidity and three-dimensional structure, making it an interesting subject for various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a multi-step synthetic route. One common method is the photochemical [2+2] cycloaddition of suitable precursors to form the bicyclic core. This is followed by functional group modifications to introduce the bromomethyl and methanesulfonyl groups. The reaction conditions often involve the use of ultraviolet light to drive the cycloaddition and various reagents to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the photochemical cycloaddition process for larger batches and ensuring the efficient introduction of functional groups. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methanesulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or amines, while oxidation of the methanesulfonyl group can produce sulfonic acids .
科学研究应用
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its stability in biological systems.
作用机制
The mechanism of action of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The methanesulfonyl group can participate in redox reactions, altering the local chemical environment and affecting biological pathways .
相似化合物的比较
Similar Compounds
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds share the bicyclic core but differ in the nature and position of the substituents.
Bicyclo[1.1.1]pentanes: These compounds have a similar rigid structure but with a different ring system.
Bicyclo[3.1.0]hexanes: These compounds have a larger ring system and different chemical properties.
Uniqueness
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C7H11BrO3S |
|---|---|
分子量 |
255.13 g/mol |
IUPAC 名称 |
1-(bromomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H11BrO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3 |
InChI 键 |
XRRFUKNPJMLOAF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)


![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

